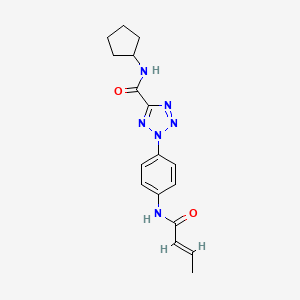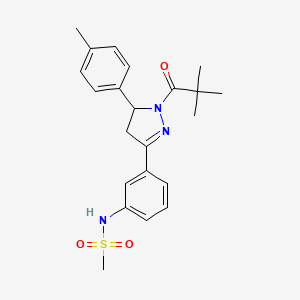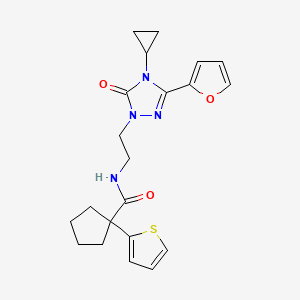![molecular formula C8H7ClN2O3 B2671505 2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid CAS No. 852940-45-5](/img/structure/B2671505.png)
2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid”, also known as “Glycine, N-[(4-chloro-2-pyridinyl)carbonyl]-” or “2-[(4-chloropyridin-2-yl)formamido]acetic Acid”, is an organic compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(O)=O)NC(C=C1)=NC=C1Cl . This indicates that the compound contains a carboxylic acid group (-COOH), an amide group (-CONH2), and a chloropyridine group. For a detailed structural analysis, X-ray diffraction data or similar techniques would be required . Physical and Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not directly available from the search results.Scientific Research Applications
Global Trends in Herbicide Toxicity Studies
A scientometric review focused on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) highlights the rapid advancement in research on its toxicology and mutagenicity. This review provides insights into the specific characteristics of 2,4-D's toxicity, identifying key trends, such as the focus on occupational risk and the effects on non-target species. The review emphasizes the importance of future research in molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides has examined the chemical mechanisms involved in the formation of various carbon products, such as acetic acid. This study provides insight into the pathways of pyrolysis and the potential applications of the resulting compounds in various industries (Ponder & Richards, 1994).
Pharmacological Review of Chlorogenic Acid
A pharmacological review of chlorogenic acid discusses its various therapeutic roles, including antioxidant, antibacterial, and anti-inflammatory activities. This review suggests further research to optimize its biological and pharmacological effects, potentially offering insights into the applications of similar compounds (Naveed et al., 2018).
Biotechnological Routes from Lactic Acid
A review of the production of potentially valuable chemicals from lactic acid via biotechnological routes outlines the future potential of using biochemical processes over chemical routes, which might be relevant for the production or modification of similar compounds (Gao, Ma, & Xu, 2011).
Bacterial Catabolism of Indole-3-Acetic Acid
A study on the bacterial catabolism of indole-3-acetic acid, a compound with a similar function as a growth hormone in plants, provides insights into the microbial degradation pathways and the potential for bioremediation or microbial interactions with similar compounds (Laird, Flores, & Leveau, 2020).
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-5-1-2-10-6(3-5)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERLGDFOMLYTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![N1,N1-dimethyl-N3-(6-methylbenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2671431.png)



![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)
